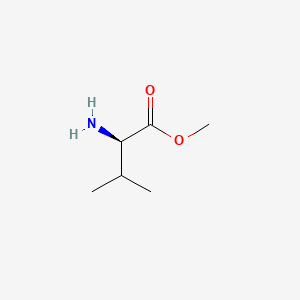
N-(3-acetylphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-acetylphenyl)-4-nitrobenzamide” is a chemical compound with the linear formula C15H12N2O4 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, sulfonamide compounds were synthesized with the reaction between tosyl chloride (1 eq) and an excess of amines (2.5 eq) in the presence of NMP as a solvent at room temperature for 24 hours . Another synthesis involved the reaction of amines with phosgene .Molecular Structure Analysis
The molecular structure of “N-(3-acetylphenyl)-4-nitrobenzamide” is characterized by a linear formula C15H12N2O4 . More detailed structural analysis would require additional data or computational modeling.Chemical Reactions Analysis
Isocyanates, which are structurally related to “N-(3-acetylphenyl)-4-nitrobenzamide”, are known to be reactive towards a variety of nucleophiles, including alcohols and amines . They can form urethane linkages when treated with an alcohol .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on N-(3-acetylphenyl)-4-nitrobenzamide and its derivatives emphasizes the importance of synthesis and characterization in understanding their properties and potential applications. Studies such as those by Saeed et al. (2010) and Al‐Sehemi et al. (2017) have synthesized and characterized derivatives of N-(3-acetylphenyl)-4-nitrobenzamide, revealing their structural properties and potential for further application in various fields, including materials science and chemistry. These works highlight the chemical versatility and the potential of these compounds for diverse scientific applications, underlining the necessity of detailed synthesis and characterization in advancing our understanding and utilization of these chemicals (Saeed, Rashid, Ali, & Hussain, 2010); (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Molecular Electronics
In the realm of molecular electronics, the compound's derivatives have shown significant promise. For instance, Chen et al. (1999) demonstrated that molecules containing a nitroamine redox center, similar to that in N-(3-acetylphenyl)-4-nitrobenzamide, exhibit remarkable electronic properties such as negative differential resistance and high on-off ratios. This suggests potential applications in developing advanced electronic devices and materials, contributing to the field of molecular electronics and expanding the utility of nitrobenzamide derivatives in technological innovations (Chen, Reed, Rawlett, & Tour, 1999).
Antimicrobial Activity
The antimicrobial properties of N-(3-acetylphenyl)-4-nitrobenzamide derivatives have been explored, with research indicating that these compounds exhibit significant efficacy against various microorganisms. The study by Saeed et al. (2010) on the antibacterial activity of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide derivatives showcases the potential of these compounds in combating bacterial infections. Such findings are crucial for developing new antimicrobial agents and highlight the compound's relevance in addressing global health challenges (Saeed, Rashid, Ali, & Hussain, 2010).
Environmental Remediation
In environmental science, derivatives of N-(3-acetylphenyl)-4-nitrobenzamide have been studied for their role in pollution remediation. For instance, the degradation of nitrobenzene by sulfate radical-mediated processes, as examined by Ji et al. (2017), suggests that similar nitrobenzamide derivatives could be utilized in advanced oxidation processes for environmental cleanup. This underscores the compound's potential utility in environmental remediation efforts, contributing to the development of more effective and sustainable methods for pollution control (Ji, Shi, Wang, & Lu, 2017).
Safety and Hazards
The safety data sheet for a related compound, “3-Acetylphenyl isocyanate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled . Similar precautions may apply to “N-(3-acetylphenyl)-4-nitrobenzamide”.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)12-3-2-4-13(9-12)16-15(19)11-5-7-14(8-6-11)17(20)21/h2-9H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCXPVFLVLGIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide](/img/structure/B2760970.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)



![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)
![Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2760980.png)



![Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2760986.png)

